

Independent Verification of Thiamine's Binding Affinity to Target Proteins

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Compound of Interest

Compound Name: *Thalmine*

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An Objective Comparison of Binding Affinities for Thiamine and Its Analogs

This guide provides an independent verification of the binding affinity of thiamine and its phosphorylated derivatives to various protein targets. The data presented is compiled from peer-reviewed studies and aims to offer researchers, scientists, and drug development professionals a clear, objective comparison. This document includes detailed experimental protocols and visual representations of experimental workflows to support the presented data.

As an initial note, the originally requested information on "**Thalmine**" did not yield any results in scientific literature searches. Therefore, this guide focuses on the well-researched molecule, Thiamine (Vitamin B1), and its derivatives, which are crucial for various biological functions.

Quantitative Data Summary

The binding affinities of thiamine and its analogs to different protein targets are summarized in the table below. The dissociation constant (K_d) is a measure of binding affinity, where a lower K_d value indicates a stronger binding affinity.

Ligand	Protein Target	Organism	Binding Affinity (Kd)	Method
Thiamine (ThOH)	Thiamin-Binding Protein (TbpA)	Escherichia coli	3.8 nM[1]	Fluorescence Titration
Thiamine Monophosphate (ThMP)	Thiamin-Binding Protein (TbpA)	Escherichia coli	2.3 nM[1]	Fluorescence Titration
Thiamine Diphosphate (ThDP/TPP)	Thiamin-Binding Protein (TbpA)	Escherichia coli	7.4 nM[1]	Fluorescence Titration
Thiamine (ThOH)	YkoF (High-affinity site)	Bacillus subtilis	10 μ M[1]	Not Specified
Thiamine (ThOH)	YkoF (Low-affinity site)	Bacillus subtilis	250 μ M[1]	Not Specified
Thiamine Diphosphate (TPP)	Branched-chain α -keto acid dehydrogenase (mutant)	Homo sapiens	25 μ M (apparent Km)	Enzyme Kinetics
Thiamine	Thiamin-binding protein	Gallus gallus (chicken)	0.41 μ M	Not Specified
Thiamine	hSLC19A3 (human thiamine transporter)	Homo sapiens	12.7 μ M[2]	Thermal Shift Assay[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are fundamental to understanding how the binding affinity data was generated.

Fluorescence Titration Assay for TbpA Binding

This method was used to determine the dissociation constants for Thiamine (ThOH), Thiamine Monophosphate (ThMP), and Thiamine Diphosphate (ThDP) binding to the Thiamin-Binding

Protein (TbpA).[1]

Objective: To measure the change in intrinsic protein fluorescence upon ligand binding to determine the dissociation constant (K_d).

Materials:

- Purified Thiamin-Binding Protein (TbpA)
- Ligand solutions (Thiamine, ThMP, ThDP) of known concentrations
- Assay Buffer: 50 mM Tris-HCl, pH 7.6, 100 mM NaCl, 2 mM TCEP, 8 mM MgCl₂
- Fluorometer

Procedure:

- Protein Preparation: A solution of TbpA is prepared in the assay buffer to a known concentration.
- Instrument Setup: The fluorometer is set to an excitation wavelength appropriate for tryptophan and tyrosine residues (typically ~280-295 nm) and an emission wavelength to monitor the intrinsic protein fluorescence (typically ~330-350 nm).
- Titration: A baseline fluorescence reading of the TbpA solution is taken. Small aliquots of the concentrated ligand solution are incrementally added to the protein solution.
- Measurement: After each addition of the ligand, the solution is allowed to equilibrate, and the change in fluorescence intensity is recorded.
- Data Analysis: The change in fluorescence is plotted against the ligand concentration. The resulting binding curve is then fitted to a quadratic equation to determine the dissociation constant (K_d).

Affinity Chromatography for Malate Dehydrogenase Binding

This method was employed to assess the binding of thiamine to isoforms of malate dehydrogenase (MDH).[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Objective: To identify and isolate proteins that bind to a thiamine-conjugated stationary phase.

Materials:

- Affinity sorbent: Thiamine fragment conjugated to Sepharose 4B
- Protein sample: Commercial preparation of porcine heart malate dehydrogenase
- Binding Buffer
- Elution Buffer containing a high concentration of free thiamine
- Chromatography column and system

Procedure:

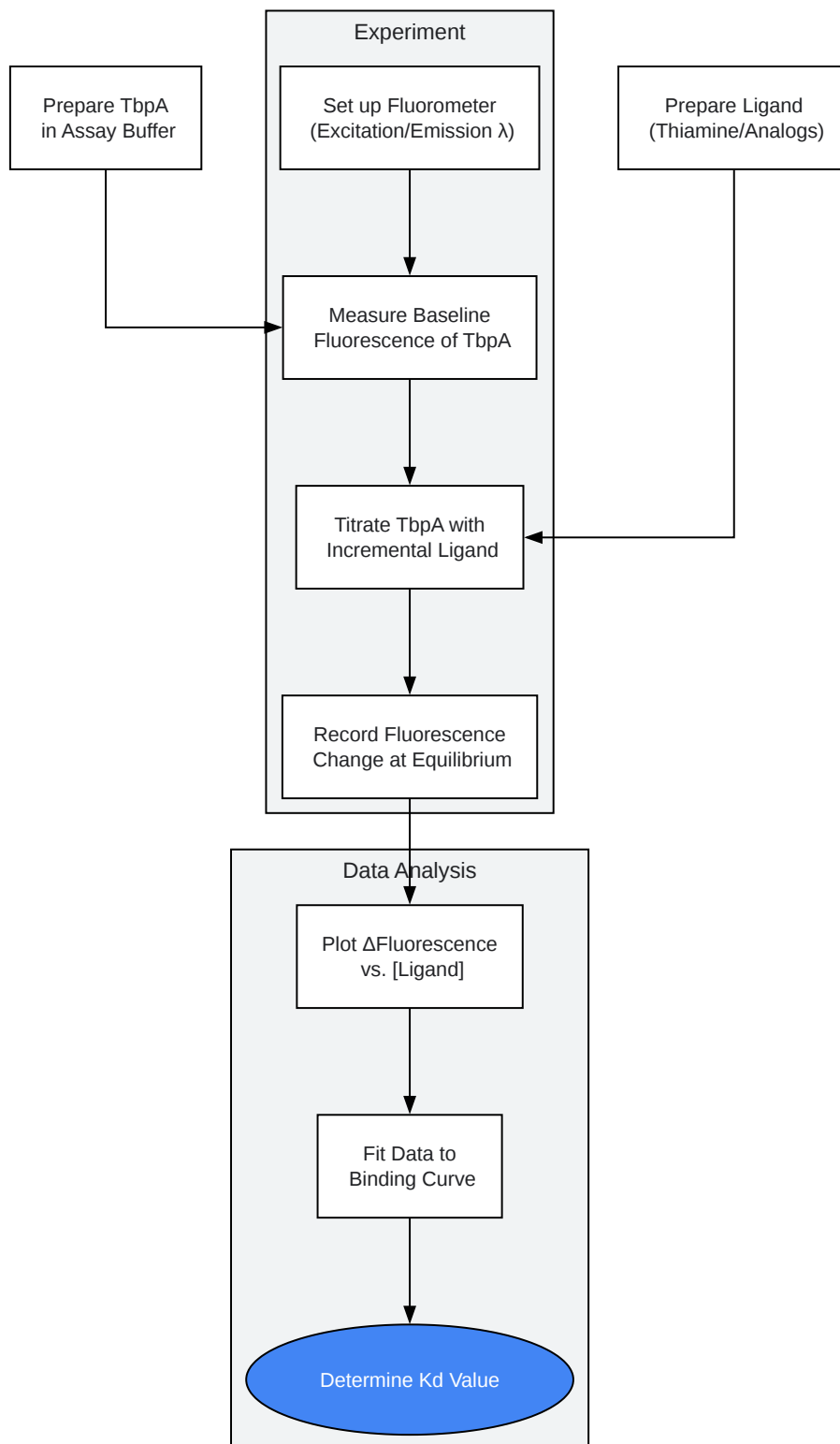
- Column Preparation: The affinity sorbent is packed into a chromatography column and equilibrated with the binding buffer.
- Sample Loading: The MDH protein preparation is loaded onto the column, allowing proteins with affinity for the thiamine ligand to bind to the sorbent.
- Washing: The column is washed with the binding buffer to remove any non-specifically bound proteins.
- Elution: The bound proteins are eluted from the column by applying the elution buffer containing free thiamine. The free thiamine competes with the immobilized thiamine for the protein's binding site, causing the bound protein to be released.
- Analysis: The eluted fractions are collected and analyzed for protein content (e.g., using the Bradford method) and enzyme activity to confirm the presence of MDH. Further analysis by SDS-PAGE and mass spectrometry can identify the specific isoforms that were bound.[\[3\]](#)[\[4\]](#)
[\[5\]](#)

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

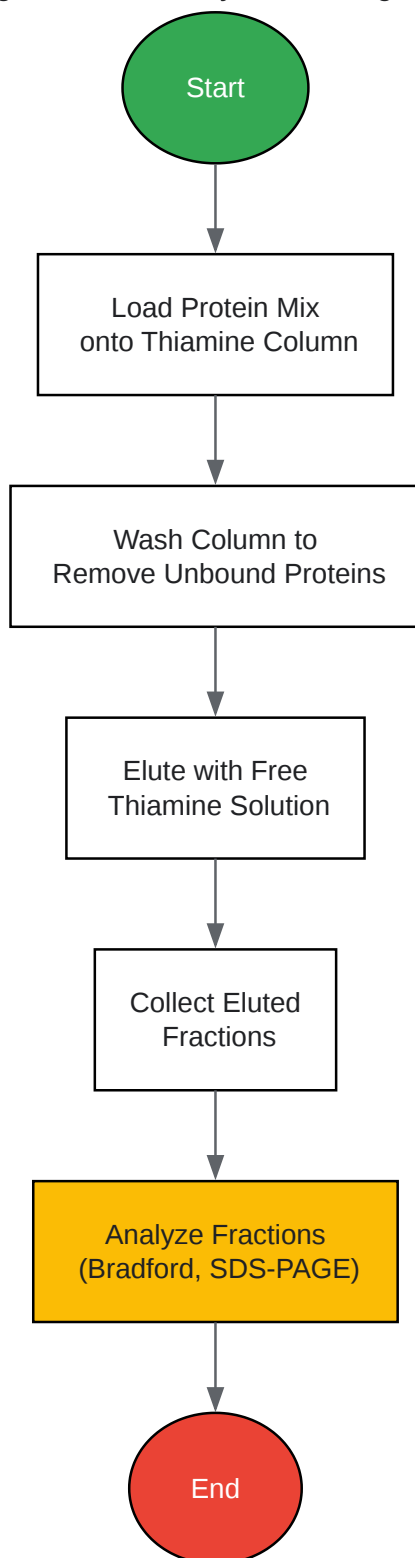
The following diagrams, created using the DOT language, illustrate key processes related to the binding affinity studies.

Experimental Workflow: Fluorescence Titration Assay

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Caption: Workflow for determining binding affinity via fluorescence titration.

Logical Flow: Affinity Chromatography

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Caption: Process of protein separation using affinity chromatography.

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